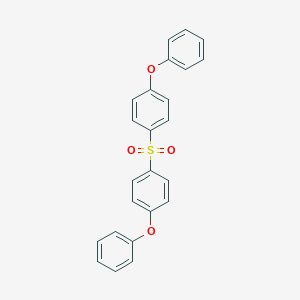

4,4'-Sulfonylbis(phenoxybenzene)

描述

BenchChem offers high-quality 4,4'-Sulfonylbis(phenoxybenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Sulfonylbis(phenoxybenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGLMYCVFCOYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360279 | |

| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-91-2 | |

| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Within High Performance Polymer Chemistry

High-performance polymers are a class of materials distinguished by their exceptional thermal, mechanical, and chemical resistance properties. taylorandfrancis.come3s-conferences.org These polymers are indispensable in applications where conventional plastics fail, such as in the aerospace, automotive, and electronics industries. e3s-conferences.orgd-nb.info The defining characteristics of these materials, including high glass transition temperatures and oxidative stability, are a direct result of their molecular structure, which often incorporates rigid aromatic rings and strong, stable linkages. taylorandfrancis.comnih.gov

The sulfonyl group (-SO2-) is a key functional group in this context. taylorandfrancis.comnih.gov When integrated into a polymer backbone, the sulfonyl group, which is highly polar and electron-withdrawing, enhances the polymer's rigidity and thermal stability. taylorandfrancis.com This is due to the strong bonds and the restricted rotation they impose on the polymer chain. The presence of aromatic rings further contributes to this rigidity and provides a high degree of chemical inertness. taylorandfrancis.com

A Monomeric Building Block for Polysulfones and Polyethersulfones

4,4'-Sulfonylbis(phenoxybenzene) serves as a crucial monomeric building block in the synthesis of two prominent families of high-performance polymers: polysulfones (PSU) and polyethersulfones (PES). acs.orglcms.cz These thermoplastic polymers are known for their remarkable toughness, high strength, and stability at elevated temperatures. e3s-conferences.orglcms.cz

The synthesis of these polymers typically involves a nucleophilic aromatic substitution reaction. In the case of polyethersulfones, a dihydric phenol (B47542), such as 4,4'-Sulfonylbis(phenoxybenzene), reacts with an activated aromatic dihalide, like 4,4'-dichlorodiphenyl sulfone, in a high-boiling polar aprotic solvent. nih.gov The ether linkages formed during this polymerization provide a degree of flexibility to the otherwise rigid polymer chain, which enhances its toughness and processability without significantly compromising its thermal stability. taylorandfrancis.comlcms.cz

The properties of the resulting polysulfones and polyethersulfones can be tailored by modifying the chemical structure of the monomers. taylorandfrancis.com For instance, the incorporation of different bisphenols or the use of various sulfonyl-containing monomers allows for the fine-tuning of properties such as glass transition temperature, solubility, and mechanical strength to meet the demands of specific applications. nih.gov

Research on Sulfonyl Containing Aromatic Compounds

Nucleophilic Aromatic Substitution (SNAr) Routes for 4,4'-Sulfonylbis(phenoxybenzene) Synthesis

The predominant method for synthesizing 4,4'-Sulfonylbis(phenoxybenzene) is through a nucleophilic aromatic substitution (SNAr) reaction. This two-step addition-elimination mechanism is effective for aromatic compounds activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The sulfonyl group in the electrophile strongly activates the aromatic ring, facilitating the substitution of leaving groups by nucleophiles.

Reaction of Phenol (B47542) with Sulfonyl-Containing Electrophiles

A common synthetic route involves the reaction of phenol with a sulfonyl-containing electrophile, typically bis(4-chlorophenyl) sulfone. epa.govncsu.edu In this reaction, the phenoxide ion, generated in situ by a base, acts as the nucleophile and attacks the carbon atom bearing the halogen on the bis(4-chlorophenyl) sulfone. This is followed by the elimination of the halide ion to yield the desired ether linkage. The high reactivity of fluorinated electrophiles, such as bis(4-fluorophenyl) sulfone, is often preferred due to the enhanced electronegativity of fluorine, which promotes the SNAr reaction. mdpi.com

Research has demonstrated the successful synthesis of 4,4'-bis(Phenoxy)diphenyl sulfone (DPODPS) by reacting phenol with bis(4-chlorophenyl) sulfone. epa.govscispace.com This reaction is a cornerstone in the synthesis of poly(arylene ether sulfone)s (PAES), a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. core.ac.uk

Optimization of Reaction Conditions: Solvent Effects and Base Selection (e.g., Potassium Carbonate in DMSO)

The efficiency of the SNAr synthesis of 4,4'-Sulfonylbis(phenoxybenzene) and its polymeric derivatives is highly dependent on the reaction conditions. Key factors include the choice of solvent and base.

Solvent Effects: Aprotic polar solvents are generally favored for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and highly reactive. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its high boiling point and ability to dissolve both the reactants and the forming polymer. researchgate.netkpi.ua Other solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetramethylene sulfone have also been employed successfully. epa.govitu.edu.trmdpi.com The use of a co-solvent like toluene (B28343) can be beneficial for azeotropic removal of water generated during the reaction, which can otherwise deactivate the nucleophile. mdpi.commdpi.com

Base Selection: The choice of base is critical for the deprotonation of phenol to form the more reactive phenoxide ion. While strong bases like sodium hydroxide (B78521) (NaOH) can be used, weaker bases like potassium carbonate (K2CO3) are often preferred, especially in polymer synthesis, to minimize side reactions. ncsu.edu Potassium carbonate, in combination with a high-boiling aprotic solvent like DMSO or NMP, provides a robust system for the synthesis of high molecular weight poly(arylene ether sulfone)s. mdpi.comacs.org The carbonate base's effectiveness is attributed to its ability to generate the phenoxide in situ at a controlled rate. ncsu.edu

Table 1: Optimized Reaction Conditions for SNAr Synthesis

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bis(4-chlorophenyl) sulfone | Phenol | NaOH | Tetramethylene sulfone | Not Specified | Not Specified | epa.gov |

| Bis(4-fluorophenyl) sulfone | 4,4′-Dihydroxy-1,6-diphenoxyhexane | K2CO3 | NMP/Toluene | 140-170 | 89.4 | mdpi.com |

| Bis(4-chlorophenyl) sulfone | 4-Aminophenol | K2CO3 | DMF/Toluene | 140 | Not Specified | itu.edu.tr |

| 4,4'-Difluorodiphenylsulfone | Bisphenol A | K2CO3 | Not Specified | Not Specified | Not Specified | core.ac.uk |

Derivatization Strategies for Functionalized 4,4'-Sulfonylbis(phenoxybenzene) Analogues

The functionalization of 4,4'-Sulfonylbis(phenoxybenzene) and its polymeric analogues is a key strategy to impart new or enhanced properties, such as improved solubility, reactivity for cross-linking, or specific functionalities for applications like membranes or biomedical devices. mdpi.comresearchgate.net

Introduction of Reactive Side Chains for Advanced Polymer Architectures

Introducing reactive side chains onto the polymer backbone allows for post-polymerization modifications, leading to advanced polymer architectures. This can be achieved by using functionalized monomers during the polymerization process. For instance, the incorporation of monomers with carboxylic acid groups, such as 4,4-bis(4-hydroxyphenyl)valeric acid (diphenolic acid), can introduce reactive sites along the polymer chain. mdpi.com These carboxylic acid groups can then be used for grafting other molecules or for creating cross-linked networks.

Another approach is the introduction of groups like amines or hydroxyls, which can serve as handles for further chemical transformations. dtu.dk For example, polymers with pendant tertiary amine groups have been synthesized and subsequently quaternized to create ionomers for anion exchange membranes. acs.org

Synthesis of Halogenated Phenoxybenzene Sulfone Intermediates

Halogenated intermediates play a crucial role in the synthesis of functionalized derivatives. The synthesis of 4,4'-Sulfonylbis((4-(bromomethyl)phenoxy)benzene) has been reported, providing a reactive site for further nucleophilic substitution reactions. researchgate.net This brominated intermediate can be used to graft various functional groups onto the phenoxybenzene unit.

Furthermore, the synthesis of halogenated heterocyclic compounds from halogenated diamines demonstrates a pathway to novel structures with potential applications in medicinal chemistry and materials science. mdpi.com While not directly phenoxybenzene sulfones, these synthetic strategies for introducing halogens and subsequent functionalization are relevant to the broader field of creating complex aromatic structures. The use of difluoromethyl phenyl sulfone as a synthon for "CF2=" and "CF2H−" also highlights the advanced synthetic methodologies available for creating fluorinated analogues. google.com

Polycondensation Reactions for Polyethersulfones (PES) and Polysulfones

The synthesis of PES and related polysulfones via polycondensation is a cornerstone of high-performance polymer chemistry. These reactions typically involve the nucleophilic aromatic substitution (SNAr) between an activated dihalide monomer and a bisphenate salt. In this context, a dihydroxy derivative of 4,4'-Sulfonylbis(phenoxybenzene) can act as the bisphenol component, or more commonly, an activated dihalide like 4,4'-dichlorodiphenyl sulfone is reacted with a bisphenol like bisphenol A.

Mechanism and Kinetics of Step-Growth Polymerization Utilizing 4,4'-Sulfonylbis(phenoxybenzene)

The formation of polyethersulfones is a classic example of step-growth polymerization. bohrium.comacs.org In this mechanism, bifunctional monomers react to form dimers, which then react to form trimers, and so on. bohrium.com The polymer chain grows in a slow, stepwise manner throughout the reaction mixture. researchgate.net Unlike chain-growth polymerization where high molecular weight polymers are formed early in the reaction, step-growth requires the reaction to proceed to a very high conversion (typically >99%) to achieve substantial molecular weights. bohrium.com

The core reaction is a nucleophilic aromatic substitution. The process can be generalized as follows:

Activation : A bisphenol monomer is deprotonated by a weak base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide salt. acs.org

Propagation : The phenoxide attacks an electron-deficient aromatic ring of an activated dihalide monomer (e.g., 4,4'-dichlorodiphenylsulfone). The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which activates the halide-bearing ring towards nucleophilic attack. nih.gov

Chain Growth : Each reaction step forms an ether linkage and eliminates a salt (e.g., KCl). Since each monomer and subsequent oligomer has two reactive end groups, the polymer chain can grow from any two species in the reaction mixture. acs.org

The kinetics of this polyesterification-like process depend on several factors. Key assumptions in kinetic models include the efficient removal of any condensation byproducts and that the reactivity of the functional groups is independent of the polymer chain length. bohrium.com The reaction is often carried out in high-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), or sulfolane (B150427) at elevated temperatures (150-200°C) to ensure the polymer remains in solution and the reaction proceeds at a reasonable rate. acs.orgacs.org

Control over Polymer Molecular Weight and End-Group Functionalization

Precise control over molecular weight is critical for achieving desired material properties. In step-growth polymerization, the final molecular weight is highly sensitive to the stoichiometry of the reacting monomers. cdnsciencepub.com An exact 1:1 molar ratio of the complementary functional groups (e.g., -OH and -Cl) is theoretically required to achieve infinite molecular weight. Any deviation from this ratio will limit the final chain length.

In practice, molecular weight is controlled by several methods:

Stoichiometric Imbalance : Deliberately adding a slight excess of one monomer limits the polymerization degree. The Carothers equation quantitatively relates the degree of polymerization to the stoichiometric ratio.

End-Capping Agents : Introducing a monofunctional reagent, known as an end-capper, terminates chain growth. acs.org For instance, a simple phenol or an activated monochloride can react with a growing polymer chain, rendering that end inert to further polymerization. This is a key industrial technique to produce polymers with controlled molecular weight and enhanced stability, as it prevents further reactions during high-temperature processing. acs.org Various end-capping agents have been developed, including those that can be washed out after the reaction to ensure resin purity. acs.org

The table below summarizes typical parameters in polysulfone synthesis.

| Parameter | Condition/Reagent | Purpose | Result |

| Monomers | Bisphenol A, 4,4'-Dichlorodiphenyl sulfone | Building blocks for the polymer chain | Forms the polysulfone backbone |

| Solvent | NMP, DMAc | Dissolves monomers and polymer | Facilitates reaction and prevents premature precipitation |

| Base | K₂CO₃ | Deprotonates bisphenol | Activates the nucleophile for the SNAr reaction |

| Temperature | 160-190°C | Provides energy for reaction | Controls reaction rate and ensures solubility |

| End-Capper | Monochlorosulfone, Methyl Chloride | Terminates chain growth | Controls final molecular weight and improves thermal stability acs.org |

Integration of 4,4'-Sulfonylbis(phenoxybenzene) into Poly(arylene ether ketone) (PAEK) Copolymers

The integration of ether-sulfone segments into the rigid backbones of poly(arylene ether ketone) (PAEK) polymers is a widely used strategy to tailor material properties. By creating PAEK-co-PES copolymers, chemists can balance the high strength and modulus of the ketone segments with the enhanced solubility and toughness imparted by the sulfone segments. researchgate.netacs.org This is typically achieved by introducing a third monomer, either a sulfone-containing bisphenol or a sulfone-containing dihalide, into a standard PAEK polymerization.

Case Study: Synthesis and Characterization of PEKEKK via 4,4'-Sulfonylbis(phenoxybenzene) Incorporation

While a direct synthesis of a PEKEKK (poly(ether ketone ether ketone ketone)) copolymer using 4,4'-Sulfonylbis(phenoxybenzene) is not prominently featured in literature, the synthesis of a generic sulfonated poly(arylene ether ketone sulfone) (SPAEKS) serves as an illustrative case study for the concept. researchgate.net

A representative synthesis involves the polycondensation of a mixture of bisphenols with a mixture of activated dihalides. For instance, a copolymer can be prepared from 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A), 4,4′-dihydroxydiphenylether, 4,4′-dichlorodiphenylsulfone (a sulfone monomer), and 3,3′disulfonate-4,4′-difluorobenzophenone (a ketone monomer). researchgate.net

Synthesis and Properties of a Representative PAEK-co-PES Polymer researchgate.net

| Property | Value |

|---|---|

| Monomers Used | Bisphenol A, DHDPE, DCDPS, SDFB |

| Polymerization Type | Nucleophilic Aromatic Polycondensation |

| Intrinsic Viscosity | 0.85–1.01 dL/g |

| 5% Weight Loss Temp. (TGA) | > 300°C |

| Resulting Film | Tough, flexible, and transparent |

By carefully controlling the molar ratio of the sulfone-containing monomer to the ketone-containing monomer, the degree of sulfonation and the final properties of the copolymer can be precisely tuned. researchgate.net Incorporating a flexible diether monomer derived from 4,4'-Sulfonylbis(phenoxybenzene) into a rigid PEKEKK backbone would be expected to disrupt the polymer's crystallinity, leading to enhanced solubility in organic solvents and potentially improved toughness and processability, albeit with a likely reduction in the ultimate use temperature and modulus compared to the pure PEKEKK homopolymer.

Novel Polymerization Techniques Employing 4,4'-Sulfonylbis(phenoxybenzene)

Beyond traditional nucleophilic substitution, novel polymerization methods are being explored to create unique polymer architectures from monomers like 4,4'-Sulfonylbis(phenoxybenzene).

Exploration of Superacid-Catalyzed Friedel-Crafts Type Polymerization for Related Systems

Superacid-catalyzed polymerization offers a powerful, metal-free route to synthesize poly(arylene ether)s. mdpi.com This method utilizes a Brønsted superacid, such as trifluoromethanesulfonic acid (TFSA), to mediate a Friedel-Crafts-type reaction. mdpi.comrsc.org The mechanism involves the protonation of a carbonyl group (on a ketone or aldehyde) or another reactive site by the superacid. This generates a highly electrophilic carbocation intermediate, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic ring of another monomer. mdpi.com

This technique has been successfully used to polymerize monomers containing carbonyl groups with electron-rich aromatic compounds. mdpi.com A notable example is the synthesis of a novel microporous polymer through the superacid-catalyzed polymerization of 4,4'-sulfonylbis(phenoxybenzene) (AES) with other monomers. rsc.org In this reaction, the superacid enables the condensation of the monomers at room temperature, yielding high molecular weight polymers with good solubility in polar aprotic solvents. rsc.orgresearchgate.net

The primary advantages of this method include its versatility and the ability to conduct reactions under mild conditions (often room temperature). mdpi.com It opens a pathway for creating complex polymer structures, such as hyperbranched polymers, from monomers that might not be suitable for traditional polycondensation reactions. researchgate.net

Investigation of SNAr Polymerization for Lignin-Inspired Polybenzylethersulfones

The development of high-performance polymers from renewable resources is a critical goal in sustainable chemistry. Lignin (B12514952), an abundant aromatic biopolymer, offers a rich source of monomeric phenols that can be utilized to create advanced materials like poly(arylene ether sulfone)s (PAES). These polymers are typically synthesized via nucleophilic aromatic substitution (SNAr) polymerization, which involves the reaction of an activated dihalide with a bisphenol.

Research has been directed towards integrating lignin-derived diols into the backbone of polysulfones. This approach aims to produce materials with properties comparable to traditional high-performance plastics while introducing potential degradability and a sustainable lifecycle. d-nb.inforesearchgate.net A key electrophilic monomer used in this synthesis is 4,4'-sulfonylbis(fluorobenzene), which reacts with lignin-inspired bisphenols to form polybenzylethersulfones (PBES). d-nb.info The resulting polymer structure incorporates the 4,4'-sulfonylbis(phenoxybenzene) moiety.

The investigation centers on the polycondensation of 4,4'-sulfonylbis(fluorobenzene) with simple lignin model diols, such as 4-hydroxybenzyl alcohol (4-HBA) and 2-(4-hydroxyphenyl)ethanol (B1682651) (4-HPEA), to assess their viability in forming high molecular weight polymers. d-nb.inforesearchgate.net

The following table summarizes the experimental conditions and outcomes of the SNAr polymerization of 4,4'-sulfonylbis(fluorobenzene) with lignin-derived diols.

Table 1: SNAr Polycondensation of 4,4'-Sulfonylbis(fluorobenzene) (3) with Lignin-Derived Diols (1 and 2)

| Entry | Diol Monomer | Base | Solvent | Temperature (°C) | Time (h) | Polymer | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-(4-hydroxyphenyl)ethanol (4-HPEA) (1) | KOTMS | DMSO | 150 | 16 | 4 | 15 |

| 2 | 4-hydroxybenzyl alcohol (4-HBA) (2) | KOTMS | DMSO | 150 | 16 | 5 (PBES) | 75 |

Data sourced from Nikitin, S., et al. (2022). d-nb.info

The synthesis of lignin-inspired polybenzylethersulfones (PBES) via SNAr polymerization has yielded significant insights into the reactivity of different lignin model compounds. d-nb.info The choice of base was found to be critical; traditional bases like potassium carbonate, often used in polysulfone synthesis, are not strong enough to deprotonate the aliphatic hydroxyl group in the lignin-derived diols efficiently. d-nb.info Consequently, a stronger, non-nucleophilic base, potassium trimethylsilanolate (KOTMS), was selected to ensure the deprotonation of both hydroxyl groups on the diol monomers. d-nb.info

The polycondensation reaction between 4,4'-sulfonylbis(fluorobenzene) and the lignin-derivable diol 4-hydroxybenzyl alcohol (4-HBA) proved to be successful. d-nb.info The reaction, conducted at 150 °C in dimethyl sulfoxide (DMSO), produced the desired polybenzylethersulfone (PBES) in a high yield of 75% after 16 hours. d-nb.info The successful polymerization was confirmed through various analytical techniques, including ATR-IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as MALDI-TOF MS. ku.dk The resulting polymer was obtained as a pale-yellow powder that could be solvent-cast into films. d-nb.info These films exhibited high thermal stability, with a decomposition temperature above 300 °C, and resistance to a wide range of organic solvents and aqueous acids and bases. ku.dk

In contrast, the polymerization reaction with 2-(4-hydroxyphenyl)ethanol (4-HPEA), a diol featuring a β-alcohol, was significantly less successful, yielding only 15% of the polymer material under identical conditions. d-nb.info Analysis of the product indicated that elimination reactions were a competing pathway, leading to the formation of terminal alkene groups and limiting the growth of the polymer chain. d-nb.info

Furthermore, the research demonstrated a promising avenue for chemical recycling. The synthesized PBES derived from 4-HBA could be chemically degraded using 33% hydrogen bromide in acetic acid. d-nb.infoku.dk The degradation products were successfully isolated and then repolymerized back into the original polybenzylethersulfone, showcasing a potential closed-loop lifecycle for this new class of lignin-inspired high-performance polymers. d-nb.inforesearchgate.net

Structure Performance Relationships in 4,4 Sulfonylbis Phenoxybenzene Derived Polymeric Materials

Influence of 4,4'-Sulfonylbis(phenoxybenzene) Moiety on Polymer Thermal Stability

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these polymers. For instance, sulfone-containing epoxy resins exhibit high initial decomposition temperatures. The degradation of anhydride-cured diglycidylether of bisphenol-S (DGEBS) epoxy resin shows a two-stage process, with the main thermal degradation of the cured network occurring above 410°C. The relatively high char yields in these systems are attributed to the sulfone linkage, which enhances thermal stability during degradation. Similarly, studies on bisbenzoxazines based on 4,4'-dihydroxy diphenyl sulfone show that the resulting polybenzoxazine has 5% and 10% decomposition temperatures of 324°C and 368°C, respectively, with a high char yield of 58%, indicating excellent thermal stability. researchgate.net

The table below summarizes the thermal properties of various polymers, highlighting the contribution of sulfone and aromatic ether linkages to their stability.

| Polymer System | 5% Decomposition Temp. (°C) | 10% Decomposition Temp. (°C) | Char Yield (%) | Reference |

| Polybenzoxazine (from 4,4'-dihydroxy diphenyl sulfone) | 324 | 368 | 58 (at 800°C) | researchgate.net |

| DGEBS/THPA/DMBA Epoxy System | ~324 | - | 13.5 (at 700°C) | |

| Poly(phenylenebenzophenone) (for PEMs) | ~220 | - | - | researchgate.net |

| Phenazine-based Poly(aryl ether sulfone) | >400 | - | - | nih.gov |

Impact on Mechanical Properties and Toughness of High-Performance Polymers

The structural characteristics of 4,4'-sulfonylbis(phenoxybenzene), namely the rigid phenyl rings and the semi-flexible ether linkages, significantly influence the mechanical properties of the derived polymers. These polymers often exhibit high stiffness and strength. However, the inherent rigidity of aromatic backbones can also lead to brittleness, which is a major drawback for certain applications.

To enhance the toughness of these materials, various modification strategies are employed. One common approach is to blend the base polymer with toughening agents like thermoplastics or core-shell rubbers (CSR). For example, incorporating phenoxy thermoplastics and CSR into highly cross-linked epoxy systems has shown a remarkable synergistic effect on fracture toughness. nih.govnih.gov In one study, adding a combination of 5 wt% phenoxy and 5 wt% CSR to an epoxy system increased the critical strain energy release rate (GIc) by approximately 260% compared to the neat epoxy. nih.gov This demonstrates a highly effective toughening mechanism. nih.gov

The interlaminar shear strength of carbon fiber reinforced polymer (CFRP) composites can also be synergistically improved by about 75% with a dual toughener system compared to an unmodified reference. nih.govresearchgate.net The improved mechanical performance is often linked to enhanced interfacial adhesion between the polymer matrix and the reinforcing phase or toughener. mdpi.com

Modulation of Optical and Electronic Properties for Advanced Applications

Polymers derived from structures containing phenoxy and sulfonyl groups, such as sulfone polymers, possess distinct optical properties. In their natural state, these polymers are often transparent. solvay.com Materials like polysulfone (PSU), polyethersulfone (PESU), and polyphenylsulfone (PPSU) offer a combination of transparency, high heat resistance, and toughness. solvay.com

These polymers typically have high refractive indices, which is an advantageous property for applications such as thinner, higher-power lenses. solvay.com High-refractive-index polymers (HRIPs) are sought after for use in optoelectronic devices like organic light-emitting diodes (OLEDs) to maximize light-extraction efficiencies. nii.ac.jp However, there is often a trade-off between achieving a high refractive index and maintaining visible transparency, as excessively high unit polarizability can lead to coloration. nii.ac.jp

The molecular structure and processing conditions heavily influence the optical characteristics of polymers. fiveable.me For example, amorphous polymers tend to be more transparent than highly crystalline ones because crystalline regions can scatter light, leading to opacity. fiveable.me

The electronic properties of polymers containing phenoxy and sulfonyl groups are an area of active research, particularly for applications in organic electronics. The aromatic nature of the 4,4'-sulfonylbis(phenoxybenzene) moiety provides a basis for charge transport, although the sulfone group can act as an electron-withdrawing group, influencing the electronic landscape.

Research into related structures provides insights into potential charge transport capabilities. For instance, a polyacetylene derivative with 4-phenoxyphenyl substituents was synthesized and characterized, showing a band gap of 3.02 eV. researchgate.net In other research, a liquid crystal network based on a terthiophene-siloxane block molecule demonstrated ambipolar charge transport capability even after polymerization, with hole and electron mobilities of 4 x 10-3 cm2 V-1 s-1 and 2 x 10-2 cm2 V-1 s-1, respectively. tue.nl This indicates that with appropriate molecular design, polymer networks containing these structural elements can maintain charge transport functionalities. tue.nl The introduction of redox-active centers, such as phenazine (B1670421), into a poly(aryl ether sulfone) backbone has also been shown to impart stable electrochemical properties suitable for electrochromic materials and organic battery cathodes. nih.gov

Development of Specialized Polymeric Systems

Polymers incorporating the 4,4'-sulfonylbis(phenoxybenzene) backbone are extensively studied for use in anion exchange membranes (AEMs), which are critical components in electrochemical technologies like fuel cells. ladewig.cod-nb.info The goal is to create membranes with high ionic conductivity, good chemical stability (especially in high-pH environments), and robust mechanical properties. d-nb.inforesearchgate.net

The synthesis of AEMs often involves the chemical modification of a stable polymer backbone, such as poly(arylene ether sulfone), to introduce anion-conducting functional groups like quaternary ammonium (B1175870). mdpi.commdpi.com A key strategy in designing high-performance AEMs is to create a well-defined phase-separated morphology, with interconnected hydrophilic domains for ion transport and a hydrophobic matrix for mechanical integrity. mdpi.com This "rational polymer architecture" can lead to the formation of ion channels, improving conductivity. ladewig.cod-nb.info

One approach involves synthesizing multiblock copolymers where hydrophilic segments are functionalized with ionic groups and hydrophobic segments provide stability. mdpi.com Another method is to create composite membranes by activating a porous support with a functional ionomer solution through a phase-inversion process. mdpi.com This can result in membranes with improved mechanical strength and narrow ion channels that facilitate high hydroxide (B78521) (OH-) conductivity. d-nb.infomdpi.com

High-performance polymers are increasingly replacing metal components in demanding automotive environments to reduce weight, space, and cost. alleghenyperformanceplastics.com Materials used in under-the-hood applications, such as in powertrain and transmission systems, must withstand high temperatures, humidity, and exposure to automotive fluids. alleghenyperformanceplastics.comsolvay.com Polymers containing sulfone and ether linkages, like Polyphenylene Sulfide (PPS) and Polyetheretherketone (PEEK), are valued for their thermal stability, dimensional stability, and chemical resistance. solvay.com For example, KetaSpire® PEEK can be used continuously at temperatures up to 240°C. solvay.com

In the fuel cell sector, particularly for high-temperature proton exchange membrane fuel cells (HT-PEMFCs), thermal and chemical stability are paramount. nih.gov Polymer membranes in these cells must maintain their integrity and performance at temperatures exceeding 120°C. nih.gov Polybenzimidazole (PBI) is a notable material for these applications due to its excellent thermal-chemical stability. nih.gov Blends of PBI with other stable polymers like sulfonated poly(1,4-phenylene ether ether sulfone) (SPEES) are being developed to create membranes with improved flexibility and proton conductivity, achieving power densities as high as 0.65 W/cm² at 180°C. abechem.com The inherent stability of the sulfonylbis(phenoxybenzene) structure makes its derivatives promising candidates for creating the robust polymer backbones needed for these advanced energy systems. niscair.res.innih.gov

Development of Polymers with Tailored Chemical Functionality

The inherent stability and desirable mechanical properties of polymers derived from 4,4'-Sulfonylbis(phenoxybenzene) serve as a robust foundation for the development of advanced materials with tailored chemical functionalities. Researchers have explored various strategies to introduce specific chemical groups into the poly(arylene ether sulfone) (PAES) backbone, thereby tuning the material's properties for a wide range of applications, including proton exchange membranes for fuel cells, redox-active materials, and functionalized engineering thermoplastics. These strategies primarily involve either the copolymerization with functional monomers or the post-polymerization modification of a pre-existing polymer chain.

A significant area of research has been the introduction of sulfonic acid groups to create sulfonated poly(arylene ether sulfone)s (SPAES). These materials are of particular interest for applications requiring proton conductivity, such as in proton exchange membranes (PEMs) for fuel cells. The synthesis of SPAES can be achieved through the direct nucleophilic aromatic polycondensation of sulfonated and non-sulfonated monomers. For instance, sulfonated poly(arylene ether sulfone)s can be synthesized by the condensation reaction between a dihydroxy monomer, like dihydroxybiphenyl, and a mixture of dihalo monomers, such as 4,4'-difluorodiphenyl sulfone (DFDPS) and a sulfonated equivalent like 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone (SDFDPS) researchgate.net. The degree of sulfonation, a critical parameter influencing the membrane's properties, can be precisely controlled by adjusting the molar ratio of the sulfonated to non-sulfonated dihalo monomer researchgate.net.

Another approach involves the incorporation of aliphatic moieties into the SPAES backbone to modify the polymer's thermal and mechanical properties. For example, a novel monomer, 4,4'-dihydroxy-1,6-diphenoxyhexane, has been polymerized with bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt and bis(4-fluorophenyl) sulfone to yield partially alkylated SPAESs nih.gov. The introduction of the hexyl aliphatic chains resulted in a significant decrease in the glass transition temperature (Tg) of the polymers to a range of 85 to 90 °C, which is approximately 100 °C lower than that of fully aromatic SPAES nih.gov. This modification can be advantageous for processing and for the fabrication of membrane electrode assemblies at lower temperatures nih.gov.

Beyond sulfonation, other functional groups have been incorporated to impart specific functionalities. For instance, poly(arylene ether sulfone)s with pendent aryl iodide groups have been synthesized core.ac.uk. These iodide groups serve as reactive handles for further modification via techniques like click chemistry, allowing for the attachment of a wide variety of functional molecules after the initial polymerization is complete core.ac.uk. This post-polymerization modification is a versatile strategy for creating a diverse range of functional materials from a common polymer precursor researchgate.netescholarship.org.

Furthermore, the introduction of redox-active centers into the polymer structure has been explored to develop materials for electrochemical applications. A synthetic strategy has been proposed to incorporate phenazine-based redox centers into high-performance polymer systems mdpi.com. By controlling the proportion of these phenazine groups, the resulting polymers exhibit distinct electrochemical features suitable for applications such as electrochromic devices mdpi.com. These functionalized polymers have shown long-term stability, with minimal performance degradation during extended cycling tests mdpi.com.

The table below summarizes the properties of some of these functionally tailored polymers.

| Polymer System | Functional Group | Key Property Modification | Application Area |

| Sulfonated Poly(arylene ether sulfone) (SPAES) | Sulfonic Acid (-SO3H) | Introduces proton conductivity | Proton Exchange Membranes researchgate.netresearchgate.net |

| SPAES with Hexyl Aliphatic Chains | Hexyl Chains & Sulfonic Acid | Lowers Glass Transition Temperature (Tg) | Low-Temperature Membrane Processing nih.gov |

| PAES with Pendent Aryl Iodide Groups | Aryl Iodide (-I) | Provides reactive sites for post-modification | Functionalized Engineering Plastics core.ac.uk |

| PAES with Phenazine-Based Redox Centers | Phenazine Groups | Imparts electrochemical activity and stability | Electrochromic Devices mdpi.com |

Characterization and Analytical Techniques in 4,4 Sulfonylbis Phenoxybenzene Research

Spectroscopic Analysis for Monomer and Polymer Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 4,4'-sulfonylbis(phenoxybenzene) and the polymers synthesized from it. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework, while Mass Spectrometry (MS) is key to understanding polymer composition and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of both the 4,4'-sulfonylbis(phenoxybenzene) monomer and the resulting poly(ether sulfone)s. nih.govresearchgate.net ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of polymers derived from 4,4'-sulfonylbis(phenoxybenzene), specific chemical shifts are indicative of the different types of protons present in the repeating unit. For instance, in a study of a polybenzylethersulfone, the aromatic protons of the 4,4'-sulfonylbis(phenoxybenzene) moiety appeared as a multiplet in the range of 7.13 ppm. d-nb.info ¹³C NMR is used to analyze the microstructure of copolymers, and with the help of statistical models, it can reveal a random distribution of copolymer sequences. nih.gov The absence of certain signals, such as those for fluorinated end-groups in ¹⁹F NMR, can confirm the successful polymerization and purification of the polymer. d-nb.info

Detailed assignments of ¹H NMR spectra are crucial for confirming the structure of newly synthesized compounds. reading.ac.uk For example, in the characterization of 4,4'-sulfonylbis((4-(bromomethyl)phenoxy)benzene), the ¹H NMR spectrum showed distinct signals at 7.91 ppm (d, J = 8.6 Hz, 4H), 7.13 ppm (dd, J = 10.7, 8.7 Hz, 8H), and 4.74 ppm (s, 4H), which correspond to the different protons in the molecule. d-nb.info Similarly, the ¹³C NMR spectrum provided further structural confirmation with signals at 161.0, 154.4, 135.4, 134.8, 131.5, 129.9, 120.3, 118.1, and 33.8 ppm. d-nb.info

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 4,4'-Sulfonylbis(phenoxybenzene) Derivative d-nb.info

| Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J) | Assignment |

|---|---|---|---|

| ¹H | 7.91 | d, J = 8.6 Hz | 4H |

| ¹H | 7.13 | dd, J = 10.7, 8.7 Hz | 8H |

| ¹H | 4.74 | s | 4H |

| ¹³C | 161.0 | ||

| ¹³C | 154.4 | ||

| ¹³C | 135.4 | ||

| ¹³C | 134.8 | ||

| ¹³C | 131.5 | ||

| ¹³C | 129.9 | ||

| ¹³C | 120.3 | ||

| ¹³C | 118.1 |

Infrared (IR) Spectroscopy (e.g., ATR-IR, FTIR)

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR-IR) and Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups within the 4,4'-sulfonylbis(phenoxybenzene) monomer and its polymers. nih.govresearchgate.net The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of different chemical bonds. researchgate.net

In the analysis of polymers synthesized from 4,4'-sulfonylbis(phenoxybenzene), the presence of characteristic peaks confirms the successful incorporation of the monomer into the polymer chain. For example, the IR spectrum of a polybenzylethersulfone showed characteristic bands for the sulfonyl group and the ether linkages. researchgate.net The disappearance of certain bands, such as the alcoholic –O–H stretch, can validate the completion of the polymerization reaction and the effectiveness of the purification process. d-nb.info

The IR spectrum of a derivative, 4,4'-sulfonylbis((4-(bromomethyl)phenoxy)benzene), exhibited a range of absorption bands confirming its structure. d-nb.info These included peaks at 3100, 3062, 3043, 2963, 2930, 2857, 1589, 1508, 1491, 1325, 1299, 1247, 1204, 1170, 1154, 1109, 1076, 1017, 877, 858, 839, 763, 738, 687, 589, and 554 cm⁻¹. d-nb.info

Mass Spectrometry (MS) and MALDI-TOF MS for Polymer Composition and Molecular Weight

Mass spectrometry (MS) and particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are powerful techniques for determining the molecular weight and composition of polymers derived from 4,4'-sulfonylbis(phenoxybenzene). nih.govresearchgate.net MALDI-TOF MS is especially useful for analyzing large polymer molecules, providing information on the repeating units, end-groups, and the presence of any cyclic oligomers. nih.govresearchgate.net

In the analysis of poly(ether sulfone)s, MALDI-TOF MS spectra can reveal the distribution of polymer chains and confirm the expected molecular weights. nih.gov For instance, the analysis of a polybenzylethersulfone using dithranol as a matrix and sodium trifluoroacetate (B77799) as a cationization agent confirmed the successful synthesis of the polymer. d-nb.inforesearchgate.net The mass spectrum of a synthesized diol, 4,4ʹ-(4,4ʹ-sulfonylbis-(1,4-phenylene)bis(oxy)) diphenol, clearly showed a molecular ion at m/z 434, confirming its structure. semanticscholar.org High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, further validating the elemental composition of a compound. For example, the HRMS (ESI) of 4,4'-sulfonylbis((4-(bromomethyl)phenoxy)benzene) showed an [M+H]⁺ ion at m/z 588.9506, which is very close to the calculated value of 588.9502 for C₂₆H₂₁Br₂O₄S⁺. d-nb.info

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for assessing the purity of the 4,4'-sulfonylbis(phenoxybenzene) monomer and for determining the molecular weight distribution of the resulting polymers. High-Performance Liquid Chromatography (HPLC) is a key method used for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. wu.ac.th In the context of 4,4'-sulfonylbis(phenoxybenzene) research, HPLC is employed to determine the purity of the monomer and to analyze the molecular weight distribution of the synthesized polymers. d-nb.info

A typical HPLC analysis involves a stationary phase (a column) and a mobile phase (a solvent or mixture of solvents). elementlabsolutions.com The separation is based on the differential partitioning of the sample components between the two phases. For purity analysis of a derivative of 4,4'-sulfonylbis(phenoxybenzene), a C18 column was used with a linear gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA). d-nb.info The detection was performed using a UV detector at wavelengths of 215, 230, and 254 nm. d-nb.info The retention time, the time it takes for a specific compound to elute from the column, is a characteristic property that can be used for identification. For example, 4,4'-sulfonylbis((4-(bromomethyl)phenoxy)benzene) had a retention time of 8.2 minutes under specific HPLC conditions. d-nb.info

Table 2: HPLC Conditions for Analysis of a 4,4'-Sulfonylbis(phenoxybenzene) Derivative d-nb.info

| Parameter | Condition |

|---|---|

| Column | XBridge C18, 100 mm |

| Mobile Phase | Linear gradient of acetonitrile in water with 0.1% TFA (5% to 90% acetonitrile) |

| Flow Rate | 1 mL min⁻¹ |

| Detection | UV absorbance at 215, 230, and 254 nm |

| Retention Time | 8.2 min |

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are crucial for evaluating the thermal stability and properties of polymers synthesized from 4,4'-sulfonylbis(phenoxybenzene). These methods measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program.

Research on poly(arylene ether sulfone)s, which are synthesized from monomers like 4,4'-sulfonylbis(phenoxybenzene), frequently employs thermal analysis to characterize the resulting polymers. researchgate.netsemanticscholar.org Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine properties like glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature. researchgate.netsemanticscholar.org This information is vital for understanding the performance of these high-performance thermoplastics at elevated temperatures. The combination of techniques like TGA with mass spectrometry (TGA/MS) or FTIR (TGA/FTIR) can provide simultaneous information about mass loss and the identity of the evolved gases during decomposition. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. etamu.edu It measures the change in mass of a sample as it is heated at a controlled rate. etamu.edu This analysis provides crucial data on the temperatures at which degradation occurs, the kinetics of decomposition, and the amount of residual material. nih.govmdpi.com

In the context of polymers derived from 4,4'-Sulfonylbis(phenoxybenzene), such as polyethersulfone (PES), TGA is employed to assess their suitability for high-temperature applications. lcms.cz The analysis involves heating a small sample in a controlled atmosphere, typically nitrogen (inert) or air (oxidative), and recording the weight loss as a function of temperature. mdpi.com The resulting TGA curve shows distinct steps corresponding to different decomposition events.

For sulfone-containing polymers, TGA reveals exceptional thermal stability. For instance, the thermal degradation of related sulfone-containing compounds like dapsone (B1669823) shows stability up to high temperatures, with decomposition occurring in distinct stages. nih.gov A typical TGA analysis of a high-performance polymer like PES will show minimal weight loss until a high onset decomposition temperature is reached, often exceeding 500°C, indicating its ability to withstand extreme thermal stress. The thermal stability of such polymers is a key attribute for their use in demanding environments. lcms.cz

Table 1: Representative TGA Data for a Sulfone-Containing Polymer This table presents illustrative data based on typical findings for high-performance sulfone polymers.

| Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|

| 30 - 300 | < 1% | Loss of absorbed moisture or volatile impurities. |

| 300 - 500 | ~2-5% | Initial slow degradation. |

| 500 - 600 | ~50-60% | Major decomposition step due to scission of polymer backbone. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. innovatechlabs.com It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). innovatechlabs.com These transitions provide insight into the amorphous and crystalline nature of a polymer, which directly influences its mechanical properties. lcms.cz

For polymers derived from 4,4'-Sulfonylbis(phenoxybenzene), DSC is essential for determining their operational temperature range. Polyethersulfone (PES), for example, is an amorphous polymer and thus exhibits a distinct glass transition temperature (Tg) rather than a sharp melting point. lcms.cz The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Research on copolymers synthesized using 4,4'-bis(phenoxy) units shows that the chemical structure significantly affects the thermal properties. mdpi.com For example, modifying the polymer backbone by introducing different functional units can alter the Tg. As the molar fraction of certain co-monomers increases, the glass transition temperature may decrease, which in turn affects the material's stiffness and processing conditions. lcms.czmdpi.com DSC analysis can quantitatively track these changes, making it an indispensable tool in material design and quality control. atascientific.com.au

Table 2: DSC Thermal Properties of PES and Related Copolymers This interactive table shows typical thermal transition data for Polyethersulfone (PES) and its copolymers.

| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Notes |

|---|---|---|---|

| Polyethersulfone (PES) | ~220-230 | N/A (Amorphous) | High Tg indicates good thermal stability and stiffness at elevated temperatures. lcms.cz |

| PES Copolymer (Low co-monomer content) | ~210-220 | N/A (Amorphous) | Introduction of flexible units can slightly lower the Tg. mdpi.com |

Morphological and Microstructural Characterization of Derived Materials

The performance of materials derived from 4,4'-Sulfonylbis(phenoxybenzene), especially in applications like filtration membranes, is heavily dependent on their morphology and microstructure. researchgate.net Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the physical structure of these materials at the micro and nanoscale. researchgate.netnih.gov

SEM is widely used to examine the cross-section and surface of polyethersulfone (PES) membranes. researchgate.net These images reveal critical features like pore structure, pore size distribution, and membrane thickness. The morphology of PES membranes, often prepared via phase inversion, can be tailored by adjusting synthesis parameters such as polymer concentration, the use of additives like polyvinylpyrrolidone (B124986) (PVP), and coagulation bath temperature. researchgate.netresearchgate.net For instance, altering these conditions can change the membrane structure from a dense, finger-like macro-void structure to a more open, sponge-like morphology, which in turn affects the membrane's filtration performance, such as water flux and rejection rates. researchgate.net

Microstructural analysis of copolymers provides information on the arrangement and distribution of the different monomer units along the polymer chain. mdpi.com Techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the sequence distribution of copolymer chains, confirming whether the arrangement is random, alternating, or blocky. mdpi.com This microstructural information is crucial as it correlates directly with the material's macroscopic properties, including its thermal and mechanical behavior. mdpi.com Furthermore, the introduction of nanoparticles or other modifiers can enhance properties like hydrophilicity, and their uniform distribution within the polymer matrix, as confirmed by characterization techniques, is vital for improved performance. mdpi.com

Theoretical and Computational Investigations of 4,4 Sulfonylbis Phenoxybenzene Systems

Molecular Modeling and Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reactivity of the 4,4'-Sulfonylbis(phenoxybenzene) monomer. nrel.govmdpi.com These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The geometric structure of the monomer is optimized to find its lowest energy conformation, which is crucial for accurate property prediction. nih.gov Calculations are often performed using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or def2-TZVP, which provide a balance of computational cost and accuracy. nrel.govbeilstein-journals.orgmdpi.com From these calculations, key electronic descriptors can be obtained. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nrel.govresearchgate.net This reveals the partial charges on each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.net For 4,4'-Sulfonylbis(phenoxybenzene), this analysis helps predict which atoms are most likely to participate in polymerization reactions. For instance, the carbon atoms activated by the electron-withdrawing sulfonyl group are expected to be primary sites for nucleophilic attack during polyether sulfone synthesis.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 5.1 D | Measures the polarity of the molecule. |

| Mulliken Charge on Sulfonyl Sulfur | +1.35 | Suggests a strong electrophilic character. |

| Mulliken Charge on Ether Oxygen | -0.55 | Suggests a nucleophilic character. |

This interactive table is based on representative data from quantum chemical calculations on analogous molecular structures.

Computational Studies on Polymerization Mechanisms and Pathways

Computational chemistry allows for the detailed investigation of the reaction mechanisms involved in the polymerization of 4,4'-Sulfonylbis(phenoxybenzene) to form poly(ether sulfone) (PES). These studies typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for the proposed reaction steps. mpg.de The primary mechanism for forming the polyether linkages is nucleophilic aromatic substitution (SNAᵣ).

DFT calculations can be employed to model the reaction between two monomers or a monomer and a growing polymer chain. beilstein-journals.org Researchers can simulate the step-by-step process, for example, the attack of a phenoxide end-group (nucleophile) on an activated aromatic ring of another monomer. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, the thermodynamic and kinetic feasibility of different pathways can be assessed. diva-portal.org For instance, computational models can confirm that the sulfonyl group effectively activates the halide-leaving groups in the para positions, lowering the activation energy for the substitution reaction.

Kinetic models can also be developed based on these computationally derived energy barriers. arxiv.org These models can predict how reaction conditions, such as temperature, might influence the rate of polymerization and the resulting molecular weight of the polymer. diva-portal.org Such simulations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering a detailed picture of bond-breaking and bond-forming events. aps.org

Simulation of Polymer Chain Conformation and Bulk Properties

Once the polymer is formed, Molecular Dynamics (MD) simulations are a powerful tool to study the conformational behavior of single polymer chains and the collective properties of the bulk material. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the interactions between atoms. jcsp.org.pk

To study a bulk, amorphous polymer system like PES, an "amorphous cell" is constructed. mdpi.com This involves packing multiple polymer chains into a simulation box at a realistic density. The system is then subjected to an equilibration process, often involving heating to a high temperature and then slowly cooling (annealing), to achieve a stable, low-energy configuration and minimize internal stresses. jcsp.org.pk

Glass Transition Temperature (Tg): By simulating the change in density or specific volume as a function of temperature.

Mechanical Properties: By applying virtual tensile or shear deformations to the simulation box and measuring the stress-strain response.

Diffusion of Small Molecules: By tracking the movement of penetrant molecules (like water or gases) through the polymer matrix, which is crucial for membrane applications. dntb.gov.ua

For example, MD simulations of sulfonated poly(arylene ether sulfone)s have been used to study the morphological effects of side chain length on the formation of hydrophilic domains, which is critical for proton transport in fuel cell membranes. mdpi.comdntb.gov.ua These studies calculate properties like the diffusion coefficients of hydronium ions and water molecules and analyze the radial distribution functions to understand phase segregation. mdpi.comresearchgate.net

Table 2: Representative Data from MD Simulations of Poly(arylene ether sulfone)-based Polymers

| Property | Simulated Value | Significance | Source |

| Radius of Gyration (Rg) | 12.02 - 14.44 Å | Describes the size and compactness of the polymer coil. | mdpi.com |

| Hydronium Ion Diffusion Coefficient | 0.61–1.15 × 10⁻⁷ cm²/s | Measures ion mobility, crucial for proton exchange membranes. | mdpi.comdntb.gov.uaresearchgate.net |

| Water Coordination Number | 1.67 - 2.40 | Indicates the number of water molecules around a sulfonate group. | mdpi.comdntb.gov.uaresearchgate.net |

This interactive table presents findings from MD simulations on sulfonated poly(arylene ether sulfone) copolymers, which share the fundamental backbone structure derived from 4,4'-Sulfonylbis(phenoxybenzene).

Predictive Algorithms for Structure-Property Relationships in 4,4'-Sulfonylbis(phenoxybenzene)-Based Polymers

Predictive algorithms, particularly those based on Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML), are increasingly used to accelerate the design of new polymers. researchgate.net The fundamental principle of QSPR is that the properties of a material are a direct function of its molecular structure. researchgate.net These models establish a mathematical correlation between molecular descriptors (numerical representations of chemical structure) and experimentally measured properties. researchgate.net

The process involves several key steps:

Descriptor Generation: A large number of numerical descriptors are calculated from the molecular structure of the polymer's repeating unit (i.e., derived from 4,4'-Sulfonylbis(phenoxybenzene)). These can include constitutional, topological, geometric, and quantum-chemical descriptors. researchgate.netmdpi.com

Model Training: A dataset of polymers with known properties is used to train a machine learning model. Various algorithms can be employed, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forests (RF), and more advanced deep learning architectures like Feed-Forward Neural Networks (FFNN) or Graph Neural Networks (GNNs). mdpi.comnih.govarxiv.org

Model Validation and Prediction: The model's predictive power is tested on a separate set of polymers not used in the training. Once validated, the model can be used to predict the properties of new, hypothetical polymer structures based on their calculated descriptors. nih.gov

These predictive tools are valuable for screening large virtual libraries of potential polymer candidates to identify those most likely to possess desired properties, such as a high glass transition temperature, specific dielectric constant, or good mechanical strength, thereby saving significant time and experimental resources. mdpi.commdpi.comrsc.org

Table 3: Comparison of Machine Learning Models for Polymer Property Prediction

| Machine Learning Algorithm | Common Descriptors Used | Typical Performance (R²) | Key Advantage | Source |

| Multiple Linear Regression (MLR) | Topological, Constitutional | 0.84 - 0.91 | Simple, interpretable. | mdpi.com |

| Gradient Boosting Regressor (GBR) | Quantum-chemical, Topological | 0.82 - 0.94 | Handles nonlinear relationships and multicollinearity well. | mdpi.com |

| Feed-Forward Neural Network (FFNN) | Monomer Feature Vectors | Varies with architecture | Can model highly complex, non-linear relationships. | nih.gov |

| Graph Attention Network (GAN) | Molecular Graph Representations | High (specific R² not stated) | Directly learns from the chemical graph structure. | arxiv.org |

This interactive table summarizes various machine learning approaches used in QSPR studies for predicting polymer properties, as detailed in the cited research.

Degradation and Sustainability Aspects of 4,4 Sulfonylbis Phenoxybenzene Based Polymers

Investigation of Chemical Degradation Mechanisms under Various Conditions

The stability of polymers based on 4,4'-sulfonylbis(phenoxybenzene) is not absolute, and they can undergo degradation through several mechanisms, including thermal, hydrolytic, and chemical attacks. The specific conditions significantly influence the degradation pathways and products.

Thermal Degradation: Aromatic poly(ether sulfone)s generally exhibit high thermal stability. researchgate.net Degradation processes for these polymers typically commence at temperatures between 370°C and 650°C. researchgate.net The primary mechanism involves the random scission of the polymer's main chain, particularly at the diphenyl sulfone and diphenyl ether linkages. researchgate.net Studies using techniques like pyrolysis-gas chromatography/mass spectrometry have identified the major volatile products of thermal degradation to be SO2 and phenol (B47542). researchgate.net The process often involves the elimination of sulfur dioxide (SO₂) from the diphenyl sulfone bridges at temperatures exceeding 450°C, leading to the formation of products containing biphenyl (B1667301) units. researchgate.netmdpi.com In some cases, recombination reactions at high temperatures can lead to the formation of fluorene (B118485) products. mdpi.com For certain copolymers, the degradation can be a multi-step process, with initial weight loss attributed to the evaporation of water or solvents, followed by the main degradation of the polymer backbone at higher temperatures. osti.gov

Hydrolytic Degradation: Hydrolytic degradation involves the breakdown of polymer chains through reaction with water. rsc.org For polymers containing hydrolyzable groups like esters or amides, this process is more pronounced. rsc.org While poly(ether sulfone)s are generally resistant to hydrolysis, under severe conditions such as high temperatures or in the presence of strong acids, degradation can occur. acs.orgnih.gov An accelerated hydrolysis test on sulfonated poly(arylene ether sulfone)s in 0.1 M HCl at 200°C showed degradation through the scission of the sulfone bridges. acs.org The presence of sulfonic acid groups, particularly ortho to the ether bridges, can activate and destabilize the polymer, leading to a loss of these functional groups. acs.org The degradation process can lead to a reduction in molecular weight and changes in the material's mechanical properties. rsc.org

Chemical Degradation: Polymers based on 4,4'-sulfonylbis(phenoxybenzene) can be degraded by strong chemical agents. For instance, exposure of poly(ether sulfone)/polyvinylpyrrolidone (B124986) membranes to sodium hypochlorite (B82951), a common disinfectant, induces degradation of both polymer components. nih.gov For PES, the degradation mechanism involves two stages: initially, phenol groups are formed through the oxidation of the aromatic rings, and under more severe conditions, this is followed by the scission of the PES chains, resulting in the formation of sulfonic acid functions. nih.gov In another study, a lignin-inspired polybenzylethersulfone showed significant degradation when exposed to harsh acidic conditions (33% HBr in acetic acid at 60°C), leading to the dissolution of the polymer. researchgate.net However, the same polymer film demonstrated stability in aqueous solutions of base (1 M NaOH), acid (1 M HCl), and oxidants (14% NaOCl or 30% H₂O₂). researchgate.net

Table 1: Summary of Degradation Conditions and Mechanisms for 4,4'-Sulfonylbis(phenoxybenzene)-Based Polymers

| Degradation Type | Conditions | Key Mechanisms and Observations |

|---|---|---|

| Thermal | 370°C - 650°C | Random scission of diphenyl sulfone and diphenyl ether groups; Elimination of SO₂; Formation of phenol and biphenyl units. researchgate.netresearchgate.net |

| Hydrolytic | High temperature (e.g., 200°C) with acid (e.g., 0.1 M HCl) | Scission of sulfone bridges; Loss of sulfonic acid groups. acs.org |

| Chemical | Sodium Hypochlorite | Oxidation of aromatic rings to form phenol groups, followed by chain scission to form sulfonic acid functions. nih.gov |

| Chemical | 33% HBr in Acetic Acid at 60°C | Dissolution and degradation of the polymer. researchgate.net |

Strategies for Polymer Recycling and Repolymerization of Degraded Products

The development of sustainable practices for high-performance polymers includes exploring avenues for recycling and reusing degraded materials. For certain types of polysulfones, chemical recycling has been demonstrated as a viable strategy.

In a study on a lignin-inspired polybenzylethersulfone, the polymer was intentionally degraded using 33% HBr in acetic acid. researchgate.net The major degradation products were isolated and identified as brominated compounds and bis(4-hydroxyphenyl)sulfone. researchgate.net Crucially, these isolated degradation products could be successfully repolymerized back into the original polybenzylethersulfone, demonstrating a closed-loop chemical recycling pathway. researchgate.net The degree of degradation was found to be dependent on the physical state of the polymer, with the powder form degrading more readily than a cast film. researchgate.net This suggests that the processing and form of the polymer can influence its susceptibility to chemical recycling processes.

This approach of chemical depolymerization followed by repolymerization offers a promising route to recover the monomeric or oligomeric precursors from polymer waste, which can then be used to produce new, high-quality polymers. This contrasts with mechanical recycling, which often results in a down-cycling of the material with inferior properties.

Environmental Fate and Considerations for Derived Polymers (e.g., potential for chemical release)

The environmental impact of polymers is a significant concern, encompassing their persistence, potential for bioaccumulation, and the leaching of constituent chemicals.

For high molecular weight polymers like those based on 4,4'-sulfonylbis(phenoxybenzene), the potential for bioaccumulation is generally considered low. industrialchemicals.gov.au When disposed of in a landfill, these polymers, often cured within an inert matrix like concrete, are expected to be neither bioavailable nor mobile. industrialchemicals.gov.au Over time, they are anticipated to degrade through both biotic and abiotic processes into simpler molecules like water and carbon oxides. industrialchemicals.gov.au

A key consideration for the environmental fate of these polymers, particularly when used in applications like membranes for water treatment, is the potential for chemical release or leaching. Studies have shown that additives and nanoparticles incorporated into poly(ether sulfone) membranes can leach out over time, especially when exposed to cleaning solutions or alkaline conditions. acs.orgresearchgate.netacs.org For example, CuO nanoparticles incorporated into PES membranes have been observed to leach after prolonged exposure to cleaning agents. acs.orgacs.org This leaching can alter the membrane's properties and potentially introduce the leached substances into the environment. acs.org Similarly, a bio-based additive, Dragon blood resin, was found to leach from a PES membrane matrix in an alkaline solution. researchgate.net

The degradation of the polymer backbone itself can also lead to the release of chemical fragments. The degradation of PES membranes by sodium hypochlorite results in the formation of phenol and sulfonic acid groups, indicating chain scission and the potential release of smaller, more mobile molecules. nih.gov While the ecotoxicity of these specific degradation products is not extensively detailed in the provided context, the release of any chemical substance from a polymer matrix into the environment warrants careful consideration and further investigation to fully assess the environmental risk. mdpi.com

Future Research Directions and Emerging Applications of 4,4 Sulfonylbis Phenoxybenzene

Development of Novel Monomer Architectures for Enhanced Polymer Performance

The performance of poly(arylene ether sulfone)s (PAES) is intrinsically linked to the structure of their constituent monomers. Researchers are actively designing and synthesizing novel monomer architectures based on or incorporating the 4,4'-sulfonylbis(phenoxybenzene) moiety to achieve superior properties. These modifications often focus on enhancing thermal stability, improving solubility for better processability, and introducing specific functionalities.

One approach involves the synthesis of PAES with unique terminal groups, such as dendritic or hyperbranched structures. vt.edu These complex architectures can lower the melt viscosity of the polymer, making it easier to process without compromising its mechanical strength. vt.edu For instance, the introduction of bulky dendritic end-cappers to a PAES backbone has been shown to reduce high shear melt viscosities while maintaining comparable stress-strain properties to the linear analogue. vt.edu

Another strategy is the incorporation of different functional groups into the monomer backbone. For example, the introduction of cyclohexyl-containing difunctional monomers into PAES backbones has been shown to impart a higher magnitude of secondary relaxation, suggesting potentially higher impact strength compared to their terephthaloyl analogs. vt.edu Furthermore, the synthesis of PAES with pendant aryl iodide groups allows for post-polymerization modification via "click chemistry," enabling the attachment of various functional groups like alkynes to create triazole-containing copolymers with tailored properties. core.ac.uk The resulting polymers exhibit a range of thermal stabilities, with 5% weight loss temperatures (Td5%) varying from 260°C to 476°C and glass transition temperatures (Tg) from 174°C to 191°C depending on the attached functional group. core.ac.uk

The controlled placement of functional groups is also a key area of research. For instance, the synthesis of a novel bisphenol monomer, 2,2′-dimethylaminemethylene-4,4′-biphenol, allows for the preparation of partially fluorinated PAES with pendant quaternary ammonium (B1175870) groups. acs.org The properties of these ionomers, including their solubility, thermal stability, and mechanical strength, can be precisely controlled by adjusting the comonomer composition. acs.org Similarly, PAES with pendant hyper-sulfonic acid groups on aromatic side chains have been prepared, exhibiting high proton conductivity and good thermal stability, making them promising for fuel cell applications. rsc.org

Table 1: Properties of Poly(arylene ether sulfone)s with Novel Architectures

| Monomer/Polymer Architecture | Key Feature | Resulting Property Enhancement | Reported Data | Citation |

|---|---|---|---|---|

| PAES with Dendritic Terminal Groups | Bulky end-cappers | Reduced melt viscosity, maintained mechanical properties | Lower high shear melt viscosities compared to linear control | vt.edu |

| Cyclohexyl-containing PAES | Incorporation of cyclohexyl units | Higher secondary relaxation, potential for higher impact strength | Maintained high modulus | vt.edu |

| Triazole-functionalized PAES via Click Chemistry | Pendant aryl iodide groups for post-modification | Tailorable thermal properties | Td5%: 260-476 °C; Tg: 174-191 °C | core.ac.uk |

| PAES with Pendant Quaternary Ammonium Groups | Controlled placement of functional groups | Tunable ion-exchange properties and solubility | Precise control over properties by adjusting comonomer ratio | acs.org |

| PAES with Pendant Hyper-Sulfonic Acid Groups | Multiple sulfonic acid groups on side chains | High proton conductivity and thermal stability | Proton conductivity > 10⁻² S/cm at room temperature; Tg: 200-240 °C | rsc.org |

Exploration in Hybrid and Composite Materials Science

Polymers derived from 4,4'-sulfonylbis(phenoxybenzene) are increasingly being utilized as high-performance matrices in the development of advanced hybrid and composite materials. Their inherent thermal stability, mechanical strength, and chemical resistance make them ideal candidates for reinforcing with various fillers, such as carbon fibers and graphene oxide, to create materials with tailored properties for demanding applications.

Carbon fiber reinforced polymers (CFRPs) based on polysulfone matrices are a significant area of research. matec-conferences.orgcambridge.orgresearchgate.net The primary challenge in developing high-performance CFRPs lies in achieving strong interfacial adhesion between the carbon fibers and the polymer matrix. To address this, researchers have explored surface modification of carbon fibers. Thermal oxidation of carbon fibers before their incorporation into a polysulfone matrix has been shown to introduce functional groups like hydroxyl, ether, carboxyl, and carbonyl groups on the fiber surface. cambridge.org These functional groups can form chemical bonds with the polysulfone matrix, leading to a significant enhancement in the shear strength of the composite by up to 47%, reaching 62.9 ± 2.7 MPa. cambridge.org The resulting composites also exhibit high tensile strength, with values up to 1047 MPa and a Young's modulus up to 70.9 GPa. matec-conferences.org

Graphene oxide (GO) is another promising filler for creating advanced polysulfone-based nanocomposites, particularly for membrane applications. rsc.orgenpress-publisher.comnih.gov The incorporation of GO into polysulfone membranes can enhance their hydrophilicity, improve water flux, and increase the rejection of pollutants. rsc.orgenpress-publisher.com For instance, GO-polysulfone mixed matrix membranes have demonstrated enhanced rejection rates of 90-95% for certain contaminants and a high water flux of over 180 L/m²/h. enpress-publisher.com In microbial fuel cells, a GO-sulfonated polyethersulfone (SPES) hybrid nanocomposite membrane showed a power density of 101.2 mW/m², a significant improvement over the 60 mW/m² of the neat SPES membrane. nih.gov The uniform dispersion of GO within the polymer matrix is crucial for achieving these enhanced properties. rsc.org

Table 2: Performance of 4,4'-Sulfonylbis(phenoxybenzene)-Based Hybrid and Composite Materials

| Composite System | Reinforcement/Filler | Key Finding | Performance Data | Citation |

|---|---|---|---|---|

| Carbon Fiber Reinforced Polysulfone | Thermally Oxidized Carbon Fibers | Improved interfacial adhesion and mechanical properties | Shear strength increased by 47% to 62.9 ± 2.7 MPa; Tensile strength up to 1047 MPa | matec-conferences.orgcambridge.org |

| Graphene Oxide/Polysulfone Nanocomposite Membrane | Graphene Oxide (GO) | Enhanced water flux and pollutant rejection | Rejection rate: 90-95%; Water flux: >180 L/m²/h | enpress-publisher.com |